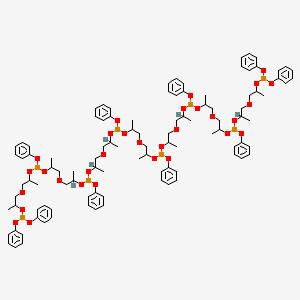
Oxybispropylenebis((1,5,9,13,17,21-hexamethyl-7,15,23,23-tetraphenoxy-3,6,8,11,14,16,19,22-octaoxa-7,15,23-triphosphatricos-1-yl)(phenyl)phosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(dipropyleneglycol)phenyl phosphite is a high-molecular-weight phosphite ester antioxidant. It is known for its high phosphorus content and is commonly used as a stabilizer in various polymer applications. This compound is particularly effective in preventing the degradation of polymers during processing and long-term use .
Vorbereitungsmethoden
Poly(dipropyleneglycol)phenyl phosphite is synthesized through the reaction of dipropyleneglycol with phenyl phosphite. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymeric structure. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve consistent product quality .
Analyse Chemischer Reaktionen
Poly(dipropyleneglycol)phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It decomposes hydroperoxides (ROOH) effectively, which is a key feature of its antioxidant properties.
Substitution: In the presence of peroxyl radicals, the compound releases aroxyl radicals that terminate the radical chain oxidation.
Common reagents used in these reactions include hydroperoxides and peroxyl radicals. The major products formed from these reactions are alkoxyl and aroxyl radicals .
Wissenschaftliche Forschungsanwendungen
Poly(dipropyleneglycol)phenyl phosphite has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary mechanism by which poly(dipropyleneglycol)phenyl phosphite exerts its effects is through the decomposition of hydroperoxides. This process involves the reduction of hydroperoxides to less reactive species, thereby preventing the propagation of oxidative degradation. The compound also acts as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which then react further to terminate the oxidation process .
Vergleich Mit ähnlichen Verbindungen
Poly(dipropyleneglycol)phenyl phosphite is unique due to its high molecular weight and high phosphorus content. Similar compounds include:
Triphenyl phosphite: A lower molecular weight phosphite ester with similar antioxidant properties but less effective in high-temperature applications.
Tris(nonylphenyl) phosphite: Another phosphite ester used as a stabilizer but with different structural properties and applications.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A hindered phenolic antioxidant with different mechanisms of action and applications.
Poly(dipropyleneglycol)phenyl phosphite stands out due to its polymeric nature, making it more effective in certain industrial applications where high stability and long-term performance are required .
Eigenschaften
CAS-Nummer |
80584-86-7 |
|---|---|
Molekularformel |
C102H134O31P8 |
Molekulargewicht |
2103.9 g/mol |
IUPAC-Name |
1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl 1-[2-[1-[2-[1-[2-[1-[2-[1-[2-[1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yloxy-phenoxyphosphanyl]oxypropoxy]propan-2-yl phenyl phosphite |
InChI |
InChI=1S/C102H134O31P8/c1-79(110-134(124-93-45-25-15-26-46-93)112-81(3)67-104-69-83(5)114-136(126-95-49-29-17-30-50-95)116-85(7)71-106-73-87(9)118-138(128-97-53-33-19-34-54-97)120-89(11)75-108-77-91(13)122-140(130-99-57-37-21-38-58-99)131-100-59-39-22-40-60-100)65-103-66-80(2)111-135(125-94-47-27-16-28-48-94)113-82(4)68-105-70-84(6)115-137(127-96-51-31-18-32-52-96)117-86(8)72-107-74-88(10)119-139(129-98-55-35-20-36-56-98)121-90(12)76-109-78-92(14)123-141(132-101-61-41-23-42-62-101)133-102-63-43-24-44-64-102/h15-64,79-92H,65-78H2,1-14H3 |
InChI-Schlüssel |
SLTPOEHKGGIZLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC(C)OP(OC1=CC=CC=C1)OC(C)COCC(C)OP(OC2=CC=CC=C2)OC(C)COCC(C)OP(OC3=CC=CC=C3)OC(C)COCC(C)OP(OC4=CC=CC=C4)OC(C)COCC(C)OP(OC5=CC=CC=C5)OC(C)COCC(C)OP(OC6=CC=CC=C6)OC(C)COCC(C)OP(OC7=CC=CC=C7)OC8=CC=CC=C8)OP(OC9=CC=CC=C9)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















